2',4'-Dimethyl-3-(4-fluorophenyl)propiophenone

描述

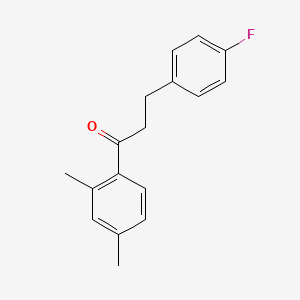

2',4'-Dimethyl-3-(4-fluorophenyl)propiophenone is a synthetic phenolic compound characterized by a propiophenone backbone (a propionyl group attached to a benzene ring) with methyl groups at the 2' and 4' positions and a 4-fluorophenyl substituent at the 3-position. These analogs are known to inhibit seed germination and seedling growth in plants such as Lactuca sativa (lettuce) and Allium cepa (onion), with activity modulated by substituent position, number, and concentration .

属性

IUPAC Name |

1-(2,4-dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-3-9-16(13(2)11-12)17(19)10-6-14-4-7-15(18)8-5-14/h3-5,7-9,11H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBIMPCGDVIXKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CCC2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644579 | |

| Record name | 1-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-28-0 | |

| Record name | 1-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 2’,4’-Dimethyl-3-(4-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-fluoroacetophenone with 2,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an anhydrous environment and a temperature range of 0-5°C to ensure high yield and purity of the product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated systems to control reaction parameters precisely.

化学反应分析

2’,4’-Dimethyl-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine, forming new derivatives.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents such as dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

2’,4’-Dimethyl-3-(4-fluorophenyl)propiophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic effects.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

作用机制

The mechanism of action of 2’,4’-Dimethyl-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain targets, making it a valuable compound in drug design and development.

相似化合物的比较

Key Observations :

- Methyl Substituents: The addition of methyl groups at the 2' and 4' positions (as in 2',4'-dimethylacetophenone) significantly increases phytotoxicity compared to monosubstituted analogs. For example, 2',4'-dimethylacetophenone inhibited L. sativa germination by >80% at 1 mM, whereas 4'-methylacetophenone required higher concentrations (IC50 = 0.4 mM) .

- Fluorophenyl Substituent: While direct data on this compound are absent, studies on fluorinated analogs (e.g., triazole and chromone derivatives) suggest that fluorine's electron-withdrawing nature enhances bioactivity by improving membrane permeability or binding affinity .

- Backbone Differences: Propiophenone (with a propionyl group) exhibits distinct activity compared to acetophenone derivatives. For instance, propiophenone strongly inhibits hypocotyl growth (IC50 = 0.1 mM), while 2',4'-dimethylacetophenone primarily affects germination .

2.2 Mechanistic Insights

- Concentration-Dependent Effects: All analogs exhibit dose-response relationships. For example, 4'-methylacetophenone at 0.1 mM stimulated L. sativa germination in soil but inhibited it at ≥0.5 mM, highlighting hormetic effects .

- Synergistic Mixtures: Combinations of propiophenone, 4'-methylacetophenone, and 2',4'-dimethylacetophenone produced greater inhibition than individual compounds, suggesting synergistic interactions .

- Substrate Influence: Activity varies between soil and paper substrates. Propiophenone showed stronger germination inhibition in soil, likely due to interactions with organic matter or microbial activity .

2.3 Hypothesized Activity of this compound

Based on structural analogs:

Enhanced Phytotoxicity : The 4-fluorophenyl group may increase lipophilicity, improving cellular uptake and interaction with plant enzymes (e.g., amylases or proteases).

Steric and Electronic Effects : Methyl groups at 2' and 4' positions likely enhance steric hindrance, stabilizing interactions with target sites, while fluorine's electronegativity could polarize the ketone group, increasing reactivity.

Potential Applications: If validated experimentally, this compound could serve as a lead for bioherbicides, leveraging natural phenolic phytotoxicity with synthetic modifications for improved efficacy .

生物活性

2',4'-Dimethyl-3-(4-fluorophenyl)propiophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H16F O

- Molar Mass : 256.30 g/mol

This compound features a fluorinated phenyl group, which may influence its biological interactions and pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study conducted by demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The underlying mechanism is thought to involve the induction of apoptosis and cell cycle arrest at the G1 phase. A detailed analysis of these effects is summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induces apoptosis |

| PC-3 (Prostate) | 15.0 | Cell cycle arrest at G1 phase |

Neuroprotective Effects

Emerging studies suggest that this compound may also possess neuroprotective effects. Research published in highlights its ability to reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Study on Antimicrobial Activity

In a controlled study, the antimicrobial efficacy of this compound was evaluated against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial counts at concentrations above 10 µg/mL, indicating strong antimicrobial potential.

Evaluation of Anticancer Properties

A comprehensive study involving various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses confirmed an increase in apoptotic cells following treatment, supporting its role as a potential anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。